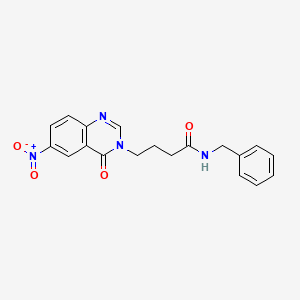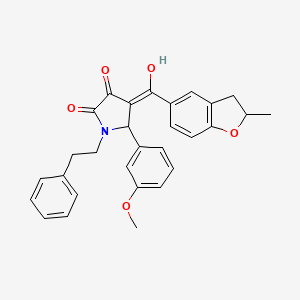![molecular formula C25H25N3O3S2 B11132759 (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132759.png)
(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiazolidinones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom.
- Its chemical formula is C20H20N2O4S2 .
- The compound’s IUPAC name is quite a mouthful: (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one .
- It exhibits interesting pharmacological properties, making it a subject of scientific interest.
Preparation Methods
- Synthetic Routes :
- The synthetic routes for this compound involve the condensation of appropriate precursors.
- One common method is the reaction between a substituted pyrazole (containing the 3-ethoxyphenyl and 1-phenyl groups) and a thiazolidinone derivative (with the 3-methoxypropyl and 2-thioxo groups).
- The reaction typically proceeds under mild conditions, often using a base as a catalyst.
- Industrial Production :
- While I don’t have specific industrial production details for this compound, it’s likely synthesized on a small scale due to its specialized applications.
Chemical Reactions Analysis
- Reactions :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction could yield the corresponding thiazolidine.
- Substitution reactions may occur at the pyrazole ring or the thiazolidinone moiety.
- Common Reagents and Conditions :
- Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
- Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Major Products :
- The specific products depend on the reaction conditions and substituents present. Is there a particular reaction you’d like me to explore further?
Scientific Research Applications
- Chemistry :
- The compound’s unique structure may find applications in materials science, such as organic electronics or sensors.
- Biology and Medicine :
- It could serve as a potential drug candidate due to its heterocyclic scaffold.
- Researchers might investigate its interactions with biological targets (e.g., enzymes, receptors).
- Industry :
- Its use in specialty chemicals or as a building block for more complex molecules is plausible.
Mechanism of Action
- Unfortunately, I don’t have specific information on the compound’s mechanism of action. understanding its interactions with biological targets would be crucial.
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-31-21-12-7-9-18(15-21)23-19(17-28(26-23)20-10-5-4-6-11-20)16-22-24(29)27(25(32)33-22)13-8-14-30-2/h4-7,9-12,15-17H,3,8,13-14H2,1-2H3/b22-16- |
InChI Key |
NBJJUVMLPTWQEF-JWGURIENSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132685.png)
![5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B11132687.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132709.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B11132714.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11132715.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11132716.png)
![2-methyl-4-({4-[2-(4-pyridyl)ethyl]piperazino}carbonyl)-1(2H)-phthalazinone](/img/structure/B11132722.png)
![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11132723.png)
![2-{1-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11132749.png)
![1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B11132752.png)
![(2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11132757.png)
